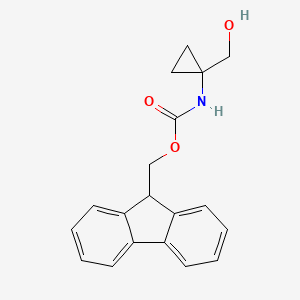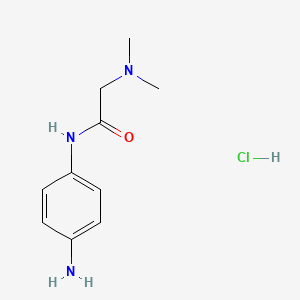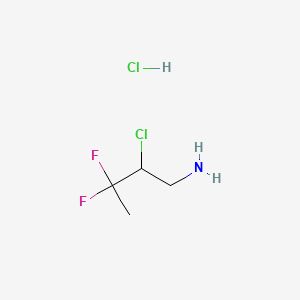
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is a complex organic compound with a unique structure that combines a fluorenyl group, a cyclopropyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the cyclopropyl ring. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the cyclopropyl ring can be formed via cyclopropanation reactions. The final step involves the formation of the carbamate group through a reaction between the hydroxymethyl group and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbamate group can produce an amine derivative.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving carbamate groups.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a similar fluorenyl group but a different bicyclic structure.
9-Methylfluorene: This compound shares the fluorenyl group but lacks the cyclopropyl and carbamate groups.
Uniqueness
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is unique due to its combination of a fluorenyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,20,22) |
Clave InChI |
KFHZAEINAXDGQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)





![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)
